2,4-Dihydroxy-3,6-dimethylbenzoic acid
2,4-Dihydroxy-3,6-dimethylbenzoic acid
3-methylorsellinic acid is a dihydroxybenzoic acid that is o-orsellinic acid in which the hydrogen at position 3 is substituted by a methyl group. It has a role as a fungal metabolite, an antibacterial agent and an Aspergillus metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It is functionally related to an o-orsellinic acid. It is a conjugate acid of a 3-methylorsellinate.
2,4-Dihydroxy-3,6-dimethylbenzoic acid is a natural product found in Aspergillus silvaticus, Cladonia rangiferina, and other organisms with data available.
2,4-Dihydroxy-3,6-dimethylbenzoic acid is a natural product found in Aspergillus silvaticus, Cladonia rangiferina, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
4707-46-4
VCID:
VC21202741
InChI:
InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)
SMILES:
CC1=CC(=C(C(=C1C(=O)O)O)C)O
Molecular Formula:
C9H10O4
Molecular Weight:
182.17 g/mol
2,4-Dihydroxy-3,6-dimethylbenzoic acid
CAS No.: 4707-46-4
Cat. No.: VC21202741
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-methylorsellinic acid is a dihydroxybenzoic acid that is o-orsellinic acid in which the hydrogen at position 3 is substituted by a methyl group. It has a role as a fungal metabolite, an antibacterial agent and an Aspergillus metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It is functionally related to an o-orsellinic acid. It is a conjugate acid of a 3-methylorsellinate. 2,4-Dihydroxy-3,6-dimethylbenzoic acid is a natural product found in Aspergillus silvaticus, Cladonia rangiferina, and other organisms with data available. |
|---|---|
| CAS No. | 4707-46-4 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 2,4-dihydroxy-3,6-dimethylbenzoic acid |
| Standard InChI | InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) |
| Standard InChI Key | VHNLJRRECIZZPX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C(=O)O)O)C)O |
| Canonical SMILES | CC1=CC(=C(C(=C1C(=O)O)O)C)O |
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